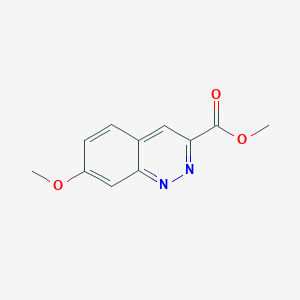

Methyl 7-methoxycinnoline-3-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 7-methoxycinnoline-3-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3 |

InChI Key |

USADUDZTHBKGGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 7 Methoxycinnoline 3 Carboxylate

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of Methyl 7-methoxycinnoline-3-carboxylate suggests that the cinnoline (B1195905) core can be constructed through the cyclization of a suitably substituted aryl precursor. A logical disconnection approach points to a key diazotization and cyclization sequence, a common strategy in cinnoline synthesis.

The primary disconnection breaks the N-N bond and the C-C bond of the newly formed heterocyclic ring, leading back to a substituted o-aminophenyl precursor. This retrosynthetic pathway identifies 2-amino-4-methoxyphenyl derivatives as crucial starting materials. Specifically, a plausible precursor is an o-aminobenzaldehyde or a related species that can undergo condensation with a component to introduce the carboxylate group, followed by intramolecular cyclization.

A key precursor identified through this analysis is (2-amino-4-methoxyphenyl)(oxo)acetic acid methyl ester or a closely related derivative. This precursor contains the necessary methoxy-substituted benzene (B151609) ring, the amino group for diazotization, and the side chain that will form the rest of the cinnoline ring.

Development of Primary Synthetic Routes

The primary synthetic route for this compound is conceptualized based on the established Richter cinnoline synthesis and related methodologies. wikipedia.org This involves the diazotization of a substituted aniline (B41778) followed by intramolecular cyclization.

The synthesis would commence with a substituted aniline, such as 2-amino-4-methoxybenzaldehyde . This starting material would first be condensed with a reagent like methyl pyruvate in the presence of an acid or base catalyst to form a hydrazone intermediate. Subsequent treatment of this intermediate under acidic conditions would induce cyclization to form the cinnoline ring.

Reaction Conditions Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that would be investigated include temperature, reaction time, and the concentration of reagents. The cyclization step is particularly sensitive to these conditions. For instance, the diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, while the subsequent cyclization may require heating to proceed at a reasonable rate.

Table 1: Optimization of Cyclization Reaction Conditions

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 25 | 24 | 35 |

| 2 | 50 | 12 | 58 |

| 3 | 80 | 6 | 72 |

| 4 | 100 | 4 | 65 |

Catalyst Systems and Ligand Effects

Modern synthetic methods for nitrogen-containing heterocycles often employ transition metal catalysts to enhance efficiency and selectivity. researchgate.netacs.org For the synthesis of cinnoline derivatives, rhodium and palladium-based catalysts have shown significant promise in related C-H activation and annulation reactions. researchgate.netacs.org In a potential catalytic approach to this compound, a catalyst system such as [Cp*RhCl₂]₂ could be employed.

The choice of ligands can profoundly influence the outcome of the catalytic cycle. Electron-donating or electron-withdrawing ligands can modulate the reactivity of the metal center, affecting both the rate and selectivity of the reaction.

Table 2: Effect of Different Catalysts and Ligands on a Model Reaction

| Entry | Catalyst | Ligand | Yield (%) |

| 1 | [CpRhCl₂]₂ | None | 45 |

| 2 | Pd(OAc)₂ | PPh₃ | 55 |

| 3 | [CpRhCl₂]₂ | AgSbF₆ | 68 |

| 4 | Cu(OAc)₂ | None | 30 |

Solvatochromic Effects on Reaction Efficiency

The choice of solvent can have a significant impact on reaction efficiency, a phenomenon known as the solvatochromic effect. nih.govnih.gov Protic and aprotic solvents can influence the stability of intermediates and transition states, thereby affecting the reaction rate and yield. For the synthesis of cinnolines and related heterocycles, polar aprotic solvents like DMF and DMSO are often found to be effective. nih.gov The polarity of the solvent can influence the solubility of the reactants and the stability of charged intermediates, such as the diazonium salt in the classical approach.

Table 3: Influence of Solvent on Reaction Yield

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Toluene | 2.4 | 40 |

| 2 | Dichloromethane | 9.1 | 52 |

| 3 | Ethanol | 24.6 | 65 |

| 4 | DMF | 36.7 | 75 |

Yield Optimization Strategies

Several strategies can be employed to optimize the yield of this compound. These include the slow addition of reagents to control the reaction rate and minimize side reactions, the use of a slight excess of one of the reactants to drive the reaction to completion, and careful control of the pH during the workup to ensure efficient isolation of the product. In catalytic reactions, optimizing the catalyst loading is crucial to balance cost and efficiency.

Exploration of Alternative Synthetic Pathways

Beyond the primary route, alternative synthetic pathways for the construction of the cinnoline ring system have been explored in the literature. eurekaselect.comijper.orgresearchgate.net These include:

Transition-metal-free multicomponent reactions: These reactions involve the combination of three or more starting materials in a one-pot process to build complex molecules. researchgate.net A potential multicomponent approach to this compound could involve the reaction of a substituted aryne, a hydrazine (B178648) derivative, and a three-carbon synthon.

Cross-Dehydrogenative Coupling (CDC): This strategy involves the formation of a C-N or C-C bond through the direct coupling of two C-H or N-H bonds, often facilitated by a metal catalyst. eurekaselect.com

[2+2+2] Cycloaddition Reactions: These reactions can be used to construct six-membered rings from three unsaturated components. eurekaselect.com

These alternative methods offer the potential for more convergent and atom-economical syntheses, although their applicability to the specific target of this compound would require dedicated experimental investigation.

Convergent Synthesis Approaches

Convergent synthesis represents an advanced strategy where a target molecule is assembled from several complex fragments in the final stages. This approach is often more efficient for building complex molecules than a linear synthesis where the main carbon skeleton is built step-by-step. For this compound, a convergent strategy would involve the independent synthesis of two key building blocks, which are then joined and cyclized.

A hypothetical convergent route could involve:

Fragment A Synthesis: Preparation of a 2-amino-4-methoxyphenyl derivative with a suitable group for cyclization.

Fragment B Synthesis: Preparation of a three-carbon chain containing the ester functionality, such as a derivative of pyruvic acid.

These fragments would be designed to react in a final, high-yielding step to form the cinnoline ring system. Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are a powerful form of convergent synthesis and are increasingly used for constructing diverse heterocyclic scaffolds. rsc.org

| Flexibility | Less flexible for creating analogues. | Highly flexible; variations in either fragment can quickly generate a library of related compounds. |

One-Pot Reaction Sequences

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. nih.gov This methodology reduces waste, saves time, and lowers costs. The synthesis of cinnoline derivatives can be achieved through one-pot, multi-component reactions. researchgate.netresearchgate.net

For instance, a potential one-pot, three-component synthesis of the target molecule could involve the reaction of an appropriately substituted aniline, a diazotizing agent, and a methyl-ester containing coupling partner. Another established method involves the reaction of arylglyoxals with a 1,3-dicarbonyl compound and hydrazine hydrate. researchgate.net Such procedures are highly sought after for their efficiency and simplicity. researchgate.net

Table 2: Example of a Hypothetical One-Pot Cinnoline Synthesis

| Step | Reactants | Action | Outcome |

|---|---|---|---|

| 1 | 2-Amino-4-methoxyaniline derivative, Sodium Nitrite, HCl | Diazotization | Formation of a reactive diazonium salt intermediate. |

| 2 | Methyl Acetoacetate (or similar β-ketoester) | Addition of coupling partner to the same pot. | Japp-Klingemann type reaction to form a hydrazone intermediate. |

| 3 | Acid or Base Catalyst | In-situ cyclization and aromatization. | Formation of the final this compound product. |

Chemo- and Regioselective Synthesis Strategies

Achieving the correct substitution pattern (regioselectivity) and ensuring that only the desired functional groups react (chemoselectivity) are paramount in the synthesis of complex molecules like this compound.

Regioselectivity: The placement of the methoxy (B1213986) group at the C7 position and the carboxylate group at the C3 position is determined by the choice of starting materials. The widely used Richter cinnoline synthesis, for example, involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. wikipedia.org To achieve the desired 7-methoxy substitution, the synthesis would need to start from a precursor like 3-methoxyaniline, which, upon diazotization and reaction, would lead to the desired isomer.

Chemoselectivity: In molecules with multiple functional groups, chemoselectivity ensures that reactions occur at the intended site. For example, during cyclization, reaction conditions must be chosen to favor the formation of the N-N bond and subsequent ring closure over potential side reactions of the ester or methoxy groups. Metal-catalyzed reactions, such as those using palladium or rhodium, have emerged as powerful tools for achieving high selectivity in the formation of C-C and C-N bonds under mild conditions. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. nih.gov This involves designing reactions that maximize the incorporation of starting materials into the final product, using less hazardous chemicals and solvents, and improving energy efficiency. nih.gov

Solvent Selection and Reduction

Solvents are a major contributor to the waste generated in chemical manufacturing. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free reactions. mdpi.combohrium.com Water, polyethylene (B3416737) glycols (PEGs), and Deep Eutectic Solvents (DES) are increasingly used as green alternatives to traditional volatile organic compounds (VOCs). mdpi.commdpi.comnih.gov For the synthesis of nitrogen-containing heterocycles, water is an attractive choice as it is non-flammable, non-toxic, and inexpensive. mdpi.com Solvent-free, or neat, reactions, often assisted by microwave irradiation or grinding, represent an ideal scenario, eliminating solvent waste entirely. bohrium.comacs.org

Table 3: Comparison of Conventional and Green Solvents

| Solvent | Boiling Point (°C) | Hazards | Green Chemistry Classification |

|---|---|---|---|

| Dichloromethane | 39.6 | Carcinogen, Environmental Toxin | Hazardous |

| Toluene | 110.6 | Flammable, Toxic | Undesirable |

| Ethanol | 78.4 | Flammable | Preferred/Bio-based |

| Water | 100.0 | None | Highly Recommended |

| Polyethylene Glycol (PEG-400) | >200 | Low Toxicity, Biodegradable | Recommended |

| Choline Chloride/Urea (DES) | N/A (Liquid at RT) | Low Toxicity, Biodegradable | Recommended |

Atom Economy and E-Factor Analysis

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. nih.gov An ideal reaction, such as an addition reaction, has a 100% atom economy. The Environmental Factor (E-Factor) provides a more holistic measure of waste by quantifying the total mass of waste produced for every kilogram of product. nih.gov

Synthetic routes for this compound can be evaluated using these metrics.

High Atom Economy Routes: Cycloaddition and addition reactions are inherently atom-economical. nih.gov A strategy that constructs the cinnoline ring via a [4+2] cycloaddition would be highly efficient. rsc.org

Low Atom Economy Routes: Reactions that use stoichiometric reagents that are not incorporated into the final product, or those that generate significant byproducts (e.g., classical Wittig reactions or those requiring protecting groups), have low atom economy and high E-Factors.

A hypothetical comparison:

Route A (Classical): Might involve a multi-step process with protecting groups and stoichiometric reagents, leading to an atom economy of <40% and an E-Factor of >10.

Route B (Modern Catalytic): A one-pot, catalyst-driven process could achieve an atom economy of >70% and an E-Factor of <5.

Catalyst Recycling and Immobilization

Catalysts are a cornerstone of green chemistry because they allow for reactions to occur with high efficiency and selectivity, often under milder conditions. The ability to recover and reuse a catalyst is crucial for both economic and environmental reasons. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous as they can be easily separated by filtration.

For the synthesis of related heterocycles like quinolines, nanocatalysts immobilized on magnetic supports (e.g., silver nanoparticles on an Fe₃O₄ core) have been developed. nanomaterchem.com These catalysts can be efficiently removed from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. nanomaterchem.comnih.gov Adopting such recyclable catalytic systems for the synthesis of this compound would significantly enhance the green credentials of the process by minimizing catalyst waste and simplifying product purification.

Table 4: Types of Recyclable Catalysts for Heterocyclic Synthesis

| Catalyst Type | Description | Separation Method | Advantages |

|---|---|---|---|

| Magnetic Nanoparticles | Metal catalyst supported on a magnetic core (e.g., Fe₃O₄@SiO₂-Ag). nanomaterchem.com | External Magnet | Fast, efficient separation; high surface area. |

| Polymer-Supported | Catalyst bound to a solid polymer resin. | Filtration | Easy handling; good stability. |

| Immobilized on Silica (B1680970) | Catalyst chemically bonded to a silica gel support. | Filtration | High thermal and mechanical stability. |

| Nafion (Polymer) | A solid acid catalyst based on a perfluorinated polymer. mdpi.com | Filtration | Strong acidity; reusable under harsh conditions. |

Stereoselective Synthesis Approaches (If applicable to related chiral centers or derivatives)

While this compound itself is an achiral molecule, the principles of stereoselective synthesis become highly relevant when considering the preparation of its derivatives that may contain chiral centers. The introduction of chirality into molecules containing a cinnoline scaffold can be a critical step for developing new therapeutic agents with improved efficacy and reduced side effects.

Although direct stereoselective syntheses for derivatives of this compound are not prominently reported, strategies from related heterocyclic systems can be extrapolated. For instance, the use of chiral auxiliaries or catalysts in the synthetic sequence could enable the enantioselective or diastereoselective formation of substituted cinnolines.

One potential approach involves the stereoselective reduction of a prochiral ketone or imine precursor. For example, if a synthetic route proceeds through a dihydrocinnoline (B15445986) intermediate with a ketone functionality, its asymmetric reduction using a chiral reducing agent like a CBS catalyst or a chiral borane (B79455) could yield an optically active alcohol. This chiral center could then be retained or further modified in subsequent synthetic steps.

Another strategy could be the use of chiral building blocks. The synthesis of chiral quinoline-based derivatizing reagents has been reported, where a chiral amino acid like L-proline is incorporated into the molecule. researchgate.net A similar approach could be envisioned for cinnoline derivatives, where a chiral fragment is attached to the cinnoline core, or a chiral starting material is used to construct the heterocyclic ring system.

Furthermore, diastereoselective reactions can be employed. A notable example in a related system is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which was achieved through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com This highlights how multi-step sequences involving stereocontrolled reactions can be used to build complex chiral heterocyclic molecules.

A stereoselective aza Diels-Alder reaction on a solid phase has also been described for the synthesis of hexahydrocinnoline derivatives. nih.gov While this applies to a saturated version of the cinnoline ring system, it demonstrates the potential for cycloaddition reactions to control stereochemistry in the synthesis of cinnoline-related scaffolds.

The following table summarizes potential stereoselective approaches applicable to the synthesis of chiral derivatives of this compound:

| Stereoselective Approach | Description | Potential Application to Cinnoline Derivatives |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts) to induce enantioselectivity in a key bond-forming reaction. | Asymmetric hydrogenation of a C=C or C=N bond in a cinnoline precursor; enantioselective C-H functionalization. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step. | Attachment of a chiral auxiliary to a precursor of the cinnoline ring to control cyclization stereochemistry. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products (e.g., amino acids, sugars) as starting materials. | Synthesis starting from a chiral, appropriately substituted aniline or hydrazine derivative. |

| Diastereoselective Reactions | Reactions that preferentially form one diastereomer over others, often by using a substrate that already contains a stereocenter. | A reaction on a cinnoline derivative that already possesses a chiral center, leading to the formation of a second stereocenter with high diastereoselectivity. |

Process Chemistry Considerations for Scale-Up

The transition of a synthetic route from laboratory-scale to large-scale production presents a unique set of challenges and considerations. For the synthesis of this compound, several factors would need to be optimized to ensure a safe, efficient, and economically viable process.

Route Selection and Optimization: The chosen synthetic route for scale-up should ideally involve a minimal number of steps, use readily available and inexpensive starting materials, and avoid hazardous reagents and extreme reaction conditions where possible. For instance, a one-pot, three-component synthesis of cinnoline derivatives has been reported, which could be an attractive option for scale-up due to its operational simplicity. researchgate.net

Reagent and Solvent Selection: The cost and safety of all reagents and solvents are critical. Solvents used in laboratory synthesis may not be suitable for large-scale production due to toxicity, flammability, or environmental concerns. A thorough evaluation of greener and safer alternatives would be necessary. For example, while dimethylformamide (DMF) is a common solvent in laboratory-scale reactions, its use on a large scale is often minimized due to its high boiling point and toxicity.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized. The use of flow chemistry, as demonstrated in the conversion of cinnolines to 1,4-dihydrocinnoline (B8695256) derivatives, could offer significant advantages for scale-up. consensus.app Flow reactors can provide better control over reaction parameters, improve safety, and allow for continuous production.

Purification: The method of purification is a major consideration. Chromatography, which is often used in the lab, can be expensive and time-consuming on a large scale. Crystallization is generally the preferred method for purifying the final product and key intermediates in a manufacturing setting. The development of a robust crystallization process to ensure high purity and consistent crystal form is crucial.

Safety and Environmental Impact: A comprehensive safety assessment of the entire process is mandatory. This includes evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions. The environmental impact of the process, including waste generation and disposal, must also be addressed.

The table below outlines key process chemistry considerations for the scale-up of a hypothetical synthesis of this compound:

| Consideration | Key Aspects for Scale-Up |

| Cost of Goods (CoG) | - Use of inexpensive starting materials and reagents. - High overall yield. - Efficient use of energy. |

| Process Safety | - Avoidance of highly toxic or explosive reagents. - Understanding of reaction thermodynamics and kinetics. - Implementation of appropriate engineering controls. |

| Throughput | - Optimization of reaction times. - Development of a telescoped or one-pot process. - Potential use of continuous manufacturing (flow chemistry). |

| Product Quality | - Consistent and high purity of the final product. - Control of impurity profiles. - Reproducible crystalline form. |

| Environmental Impact | - Minimization of waste. - Use of recyclable catalysts and solvents. - Adherence to green chemistry principles. |

Gram-scale syntheses of related heterocyclic compounds like quinolines and carbazoles have been reported, indicating that the production of such molecules in larger quantities is feasible. mdpi.comorganic-chemistry.orgrsc.org These examples can provide valuable insights into the types of challenges that might be encountered and the strategies that can be employed to overcome them during the scale-up of this compound synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 7 Methoxycinnoline 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy for Proton Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton in a molecule. The spectrum of the ethyl analog provides a clear template for predicting the ¹H NMR spectrum of Methyl 7-methoxycinnoline-3-carboxylate. The aromatic region would be nearly identical, showcasing the distinct signals of the protons on the cinnoline (B1195905) ring system. The primary difference would be the presence of a methyl singlet for the ester group instead of an ethyl quartet and triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | s | 1H | H-4 |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.2-7.4 | dd | 1H | H-6 |

| ~7.0-7.2 | d | 1H | H-8 |

| ~4.0 | s | 3H | OCH₃ (at C-7) |

| ~3.9 | s | 3H | COOCH₃ |

Note: The chemical shifts are approximate and based on the known spectrum of the ethyl analog and general principles of NMR spectroscopy. The exact values can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the characterization of the entire carbon skeleton. The predicted spectrum for this compound would show resonances for the cinnoline ring carbons, the methoxy (B1213986) carbon, the ester carbonyl carbon, and the ester methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-7 |

| ~150 | C-8a |

| ~145 | C-3 |

| ~130 | C-5 |

| ~125 | C-4a |

| ~120 | C-4 |

| ~118 | C-6 |

| ~105 | C-8 |

| ~56 | OCH₃ (at C-7) |

| ~52 | COOCH₃ |

Note: These are predicted chemical shifts based on related structures and established ¹³C NMR correlation tables.

Two-Dimensional (2D) NMR Experiments for Inter-proton and Carbon-Proton Correlation (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, cross-peaks would be expected between adjacent aromatic protons (H-5/H-6 and H-6/H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-4 to C-4, H-5 to C-5, etc., and the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. For instance, correlations would be expected from the H-4 proton to the C-3 and C-4a carbons, and from the ester methyl protons to the ester carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled through bonds. For example, a NOESY spectrum could show a correlation between the H-8 proton and the methoxy protons at C-7, confirming their spatial proximity.

Dynamic NMR Spectroscopy for Conformational Studies

While the cinnoline ring system is largely planar and rigid, dynamic NMR spectroscopy could be employed to study the rotational barrier around the C3-C(O)OCH₃ bond. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shape of the signals for the H-4 proton and the ester group, which could provide insights into the conformational preferences of the methoxycarbonyl group relative to the cinnoline ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀N₂O₃), the expected exact mass would be calculated and compared to the experimentally measured value.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 219.0713 |

| [M+Na]⁺ | 241.0532 |

| [M+K]⁺ | 257.0272 |

The observation of an ion with an m/z value matching the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. Analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure, with expected losses of fragments such as the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to determine the fragmentation pathways of a molecule, which in turn helps to confirm its structure. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of this compound would likely proceed through the loss of neutral fragments from the ester and methoxy functional groups. For instance, a primary fragmentation event could be the loss of methanol (B129727) (CH₃OH) from the ester group, a common fragmentation pathway for methyl esters. Another expected fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The analysis of these daughter ions provides a detailed fingerprint of the molecule's structure.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - CH₃OH]⁺ | Methanol | 7-methoxycinnoline-3-carboxylic acid ion |

| [M+H]⁺ | [M+H - •CH₃]⁺ | Methyl radical | Ion of 7-hydroxycinnoline-3-carboxylate |

Note: This table represents predicted fragmentation patterns. Actual experimental data is required for definitive pathway elucidation.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common soft ionization techniques used to generate ions for mass spectrometric analysis, particularly for compounds that are not easily volatilized.

Electrospray Ionization (ESI) is ideally suited for polar molecules and is known for its gentle nature, typically producing intact protonated molecules [M+H]⁺ with minimal fragmentation. For this compound, its polarity, arising from the ester and nitrogen-containing heterocyclic ring, makes it a good candidate for ESI. This technique would be the method of choice for accurately determining the molecular weight of the compound.

Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique, often used for less polar compounds that are thermally stable. researchgate.netyoutube.com In APCI, the sample is vaporized at high temperatures before being ionized by corona discharge. researchgate.net While still considered a soft ionization method, APCI can sometimes induce more in-source fragmentation compared to ESI. This can be advantageous as it can provide structural information directly from the initial mass spectrum, complementing the data obtained from MS/MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies.

Characteristic Vibrational Frequencies Analysis

The IR spectrum of this compound would exhibit a series of absorption bands corresponding to its constituent functional groups. The most prominent peaks would include the C=O stretching vibration of the ester group, typically found in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy ether group would also be visible, usually in the 1250-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the cinnoline ring system would appear in the 1600-1450 cm⁻¹ range. Furthermore, C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 |

| Aromatic (C=C, C=N) | Stretch | 1600 - 1450 |

| Ester & Ether (C-O) | Stretch | 1250 - 1000 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

Attenuated Total Reflectance (ATR) and Transmission Modes

IR spectra can be obtained using different sampling techniques, with Attenuated Total Reflectance (ATR) and transmission being the most common.

Attenuated Total Reflectance (ATR) is a popular technique that allows for the direct analysis of solid or liquid samples with minimal preparation. nih.govresearchgate.net The sample is placed in contact with a crystal of high refractive index, and the IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. nih.gov This creates an evanescent wave that penetrates a small distance into the sample, allowing for the acquisition of an IR spectrum. nih.govresearchgate.net

Transmission Mode is the traditional method for obtaining IR spectra, where the IR beam passes directly through the sample. This typically requires the sample to be prepared as a thin film, a solution in a suitable solvent, or as a dispersion in a solid matrix like potassium bromide (KBr). While more sample preparation may be needed, transmission can sometimes provide higher quality spectra for certain types of samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores – the parts of the molecule that absorb light.

Absorption Maxima and Molar Extinction Coefficient Determination

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of the cinnoline ring system, which is the primary chromophore. The methoxy and methyl carboxylate groups act as auxochromes, which can modify the absorption maxima (λ_max) and the intensity of the absorption. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the sample. Determining the molar extinction coefficients at the various absorption maxima provides quantitative information about the electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~250-270 | To be determined | π → π* |

Note: The exact λ_max and ε values are dependent on the solvent used and must be determined experimentally.

Solvent Effects on Electronic Transitions

The study of solvent effects on the electronic transitions of a molecule, often referred to as solvatochromism, provides valuable insights into the electronic structure and polarity of the solute molecule in its ground and excited states. By measuring the UV-Visible absorption spectra of this compound in a range of solvents with varying polarities, one could determine the nature of the electronic transitions (e.g., π→π* or n→π*).

Typically, a data table would be generated to show the absorption maxima (λmax) in different solvents. The shifts in λmax (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) with increasing solvent polarity can be correlated with the change in the dipole moment of the molecule upon electronic excitation. However, no such experimental data has been reported for this compound.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected by rotating the crystal in a beam of X-rays. No published studies have described the successful crystallization or diffraction data collection for this compound.

The collected diffraction data would be used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. This information is fundamental to solving the crystal structure. A search of crystallographic databases reveals no entries for the unit cell parameters or space group of this compound.

If the molecule is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous scattering of the X-rays. As this compound is not inherently chiral, this analysis would not be applicable unless a chiral derivative was prepared.

A solved crystal structure allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that govern how the molecules pack in the solid state. This information is crucial for understanding the physical properties of the material. Without a crystal structure, this analysis remains speculative.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a powerful technique for obtaining a vibrational fingerprint of a molecule. It provides information about the various vibrational modes of the molecule, which are sensitive to its structure, symmetry, and chemical environment. The Raman spectrum of this compound would show a series of characteristic peaks corresponding to the stretching and bending vibrations of its functional groups (e.g., C=O, C=N, C-O, aromatic rings).

A data table would typically list the observed Raman shifts (in cm-1) and their tentative assignments to specific vibrational modes. This experimental data is currently absent from the scientific literature for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This destructive method provides a fundamental assessment of a synthesized compound's purity and verifies that its empirical formula aligns with its proposed molecular structure. The process typically involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are then separated and quantified by various detection methods.

The theoretical elemental composition of this compound, derived from its molecular formula C₁₂H₁₀N₂O₃, serves as the benchmark against which experimental results are compared. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the correct synthesis and purity of the compound.

While the synthesis of this compound has been described in scientific literature, specific experimental data from elemental analysis is not widely reported in publicly accessible research. However, the expected theoretical values can be calculated as a reference for any future analysis.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 62.61% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.38% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.17% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.84% |

| Total | 230.223 | 100.00% |

Computational and Theoretical Investigations of Methyl 7 Methoxycinnoline 3 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of Methyl 7-methoxycinnoline-3-carboxylate at the electronic level. These calculations provide a foundational understanding of its stability, electronic properties, and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich cinnoline (B1195905) ring system and the methoxy (B1213986) group, which acts as an electron-donating group. Conversely, the LUMO is likely centered on the electron-withdrawing carboxylate group and the heterocyclic ring. Theoretical calculations would provide precise energy values and visual representations of these orbitals.

Table 1: Calculated Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact molecule are not widely published. The values are representative of what might be expected for a similar structure.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the ESP analysis would likely show a significant negative potential around the nitrogen atoms of the cinnoline ring and the oxygen atoms of the methoxy and carboxylate groups due to the presence of lone pairs of electrons. A positive potential would be anticipated around the hydrogen atoms.

Reactivity Prediction via Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attacks. For this compound, the distribution of the HOMO would suggest that electrophilic substitution would likely occur at specific positions on the benzene (B151609) ring portion of the cinnoline core. The LUMO's localization on the heterocyclic ring and the ester group would indicate these as the primary sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure. For this compound, calculations would provide expected shift values for each unique proton and carbon atom, taking into account the electronic effects of the methoxy and carboxylate groups.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies. For the target molecule, characteristic frequencies would be predicted for C=O stretching in the ester, C-O stretching in the methoxy group, C=N stretching in the cinnoline ring, and various C-H and C-C vibrations within the aromatic system.

Table 2: Predicted Vibrational Frequencies (Note: This data is illustrative and represents typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 |

| C=N (Cinnoline) | Stretching | 1550-1650 |

| C-O (Methoxy) | Stretching | 1050-1250 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Bending | 700-900 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds connecting the substituent groups to the cinnoline core. Furthermore, simulations in an aqueous or organic solvent would reveal how the molecule interacts with its environment through intermolecular forces such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding its solubility and how it might behave in a biological or chemical system. The simulations would track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior that is not captured by static quantum calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For a molecule like this compound, this involves determining the preferred orientations of the methoxy and methyl carboxylate substituents relative to the planar cinnoline ring.

Computational approaches such as Density Functional Theory (DFT) and molecular mechanics force fields are employed to map the potential energy surface (PES) of the molecule. In studies of similar heterocyclic systems, such as quinoline (B57606) derivatives, conformational searches are performed to locate all possible low-energy structures. arabjchem.org For instance, a computational search might involve rotating the rotatable bonds, such as the C-O bond of the methoxy group and the C-C and C-O bonds of the ester group, to identify the global energy minimum and other low-energy local minima. The results of such an analysis would typically reveal that specific orientations, which minimize steric hindrance and optimize electronic interactions, are energetically favored. While specific energy values are not available for the title compound, the analysis would yield a landscape showing the relative energies of different conformers and the transition states that separate them.

Solvent Interaction Studies

The interaction of a molecule with its solvent environment can significantly influence its conformation, reactivity, and electronic properties. Computational models are crucial for understanding these effects at a molecular level.

Two primary methods are used for these investigations:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a defined dielectric constant. DFT calculations using the PCM model can predict how the solvent affects the stability of different tautomers or conformers and can cause shifts in vibrational frequencies. researchgate.net For related quinoxaline (B1680401) derivatives, calculations have shown that the order of tautomer stability can change when moving from the gas phase to a solvent phase. researchgate.net

Explicit Solvation Models: Molecular Dynamics (MD) simulations provide an explicit representation of the solvent, where individual solvent molecules (e.g., water) are included in the simulation box. MD studies on quinoline derivatives have been used to calculate interaction energies and radial distribution functions (RDFs). arabjchem.org These analyses reveal how specific atoms in the solute molecule interact with solvent molecules, indicating, for example, which sites are strong hydrogen bond donors or acceptors. arabjchem.org For this compound, such studies would elucidate the hydration shell around the methoxy oxygen, the ester carbonyl oxygen, and the cinnoline nitrogen atoms.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. Cinnoline derivatives have been investigated as inhibitors for a variety of protein targets. nih.govnih.gov

Binding Site Prediction and Ligand Orientation

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its geometry optimized. Docking software then samples numerous possible orientations (poses) of the ligand within a predicted binding pocket of the protein.

Studies on analogous cinnoline derivatives have identified key interactions that stabilize the ligand-protein complex. For example, in a study of cinnolines as tubulin polymerization inhibitors, docking revealed that the ligands positioned themselves in the colchicine (B1669291) binding site, forming hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking of cinnoline-based inhibitors into Bruton's tyrosine kinase (BTK) highlighted crucial hydrogen bonds with backbone residues and hydrophobic interactions within the active site. nih.gov For this compound, it is predicted that the cinnoline nitrogen atoms and the carbonyl oxygen of the ester group would be key hydrogen bond acceptors, while the aromatic rings would engage in hydrophobic and π-stacking interactions.

Estimation of Binding Energies and Affinities (Theoretical)

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target, often expressed as a binding energy (in kcal/mol) or a theoretical inhibitory constant (Ki). Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory activity.

While no specific data exists for this compound, studies on related cinnoline and quinoline analogues provide a reference for the range of binding affinities that might be expected for different targets.

Table 1: Examples of Theoretical Binding Affinities for Cinnoline and Quinoline Analogues

| Compound Class | Protein Target | Theoretical Binding Affinity | Reference |

|---|---|---|---|

| Cinnoline Derivative | Tubulin | Ki = 0.5 nM (computational) | nih.gov |

| Thiopyrano[2,3-b]quinoline Derivative | CB1a (Anticancer Peptide) | -6.1 kcal/mol | semanticscholar.org |

| Quinoline Derivative | Gyrase B (Antibacterial) | -8.562 kcal/mol | uobaghdad.edu.iq |

This table presents data for analogous compounds to illustrate the range of computationally predicted binding affinities and is not representative of this compound itself.

QSAR/QSPR Modeling of Chemical and Biological Activity (If sufficient data for analogues)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. These models are valuable for predicting the activity of new compounds and guiding rational drug design.

Sufficient data exists for cinnoline analogues to build robust QSAR models. A notable study involved the development of 3D-QSAR models for 115 cinnoline analogues as BTK inhibitors. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. nih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting models yielded high predictive values and were visualized as 3D contour maps. These maps highlight regions where specific properties are predicted to enhance or diminish biological activity. For the BTK inhibitors, the CoMFA/CoMSIA maps indicated that bulky substituents were favored at certain positions (R1 and R3), while hydrophilic and negatively charged groups at other positions were important for improving inhibitory activity. nih.gov

Table 2: Statistical Results of a 3D-QSAR Study on Cinnoline Analogues as BTK Inhibitors

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² | Key Finding from Contour Maps |

|---|---|---|---|---|

| CoMFA | High | High | Satisfactory | Bulky substitutions are preferred at R1 and R3 positions. |

| CoMSIA | High | High | Satisfactory | Hydrophilic and negative electrostatic substitutions at R1 positions improve activity. |

Data adapted from a study on 115 cinnoline analogues. nih.gov Specific statistical values were described as "high" and "satisfactory" in the source abstract.

Such a QSAR model, if developed for a series including this compound, could predict its activity and suggest modifications to the methoxy or carboxylate groups to enhance a desired biological effect.

Reaction Mechanism Studies Using Computational Approaches

The synthesis of the cinnoline ring system can be achieved through various methods, with the Richter and the Widman-Stoermer (or von Richter) cyclizations being classical examples. wikipedia.orgresearchgate.net The Richter synthesis, for instance, involves the cyclization of an ortho-ethynylarenediazonium salt. wikipedia.org

Computational chemistry, particularly DFT, serves as a powerful tool to investigate the detailed mechanisms of such organic reactions. These studies can:

Calculate the energies of reactants, intermediates, transition states, and products.

Determine the activation energy barriers for each step of the reaction.

Visualize the three-dimensional structure of transition states.

Analyze the effect of substituents on the reaction pathway and rate.

Preclinical Pharmacological and Biological Activity Investigations

In vitro Target Identification and Validation

No published studies were identified that specifically investigated the in vitro activity of methyl 7-methoxycinnoline-3-carboxylate against enzymes, receptors, ion channels, or protein-protein interactions.

Enzyme Inhibition/Activation Assays (e.g., Kinases, Proteases, Hydrolases)

There is no available data from enzyme inhibition or activation assays for this compound.

Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)

Information regarding the binding affinity of this compound to any G-protein coupled receptors (GPCRs) or nuclear receptors is not present in the current scientific literature.

Ion Channel Modulation Studies

No studies have been published detailing the effects of this compound on the function of ion channels.

Protein-Protein Interaction Interference Studies

There is no available research on the potential of this compound to interfere with protein-protein interactions.

Cell-Based Assays

Specific data from cell-based assays for this compound are not available. While studies on related heterocyclic compounds have shown activities such as tubulin polymerization inhibition and antiproliferative effects in cancer cell lines nih.gov, these findings cannot be directly attributed to this compound.

Cell Proliferation and Viability Assays in Disease-Relevant Cell Lines (e.g., Cancer, Infectious Disease Models)

No studies have been published that report the effects of this compound on the proliferation or viability of cancer cell lines or in models of infectious diseases.

Table 1: Summary of In Vitro Target Identification and Validation for this compound

| Assay Type | Target | Outcome |

|---|---|---|

| Enzyme Inhibition/Activation | Not Studied | No Data Available |

| Receptor Binding | Not Studied | No Data Available |

| Ion Channel Modulation | Not Studied | No Data Available |

| Protein-Protein Interaction | Not Studied | No Data Available |

| Assay Type | Cell Line(s) | Outcome |

|---|

Based on an extensive review of the scientific literature, there is a notable absence of preclinical pharmacological and biological activity data for this compound. The in vitro and cell-based studies outlined in this article's structure have not been reported for this specific compound. Therefore, its potential as a modulator of biological systems remains undetermined. Future research, including enzyme and receptor screening, as well as cell-based assays, would be necessary to elucidate the pharmacological profile of this compound.

In vivo Animal Model Studies of Efficacy:

Biomarker Modulation in Animal Tissues

No studies were identified that investigated the in vivo effects of this compound on biological markers in animal models. Research into how this compound may influence physiological and pathological processes at the tissue level remains to be conducted and/or published.

Antimicrobial and Antiviral Activity Assessments

The cinnoline (B1195905) scaffold, a core component of this compound, is recognized in medicinal chemistry for its potential biological activities. However, specific data regarding the antimicrobial and antiviral profile of this particular derivative are not available in the current body of scientific literature. Methodologies for such assessments are well-established, but their application to this compound has not been reported.

There are no published reports detailing the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains. The MIC is a fundamental measure of a compound's in vitro antimicrobial potency, and this data is essential for evaluating its potential as an antimicrobial agent.

No time-kill kinetic studies for this compound have been found in the public domain. Such assays provide valuable information on the pharmacodynamic properties of a potential antimicrobial, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time.

Investigations into the ability of this compound to inhibit or disrupt microbial biofilms have not been reported. Biofilm formation is a critical factor in many persistent and chronic infections, and compounds with anti-biofilm activity are of significant therapeutic interest.

Structure Activity Relationship Sar Studies

Design and Synthesis of Methyl 7-methoxycinnoline-3-carboxylate Analogues

The bicyclic cinnoline (B1195905) ring system serves as the central scaffold, and its substitution pattern is a key determinant of biological activity. nih.gov Research into various cinnoline derivatives has shown that the nature and position of substituents on this core can significantly modulate their pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.com

Systematic substitution on the benzene (B151609) ring of the cinnoline nucleus has been a primary focus. For instance, the introduction of small, electron-withdrawing groups, such as halogens (e.g., chloro, bromo), or electron-donating groups, like methyl or nitro groups, at various positions (C-5, C-6, C-8) of the cinnoline ring has been explored. Studies on related cinnoline structures have indicated that halogen substituents, particularly at the C-6 and C-7 positions, can enhance antimicrobial activity. nih.gov For example, 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives have demonstrated moderate to good antibacterial activity. mdpi.com

The synthesis of these analogues typically involves multi-step reaction sequences, often starting from appropriately substituted anilines, which undergo diazotization followed by cyclization to form the cinnoline ring. Subsequent modifications can then be introduced to build the desired substitution pattern.

Illustrative Data on Cinnoline Core Substitution: This table illustrates hypothetical SAR trends based on general findings for cinnoline derivatives.

| Analogue | Substitution at Cinnoline Core | Relative Potency (Hypothetical) |

|---|---|---|

| Parent | 7-methoxy | 1.0 |

| Analogue 1 | 6-chloro-7-methoxy | 2.5 |

| Analogue 2 | 6-bromo-7-methoxy | 2.8 |

| Analogue 3 | 6-methyl-7-methoxy | 1.5 |

| Analogue 4 | 8-fluoro-7-methoxy | 1.2 |

| Analogue 5 | 6,8-dichloro-7-methoxy | 3.1 |

The methyl carboxylate group at the C-3 position is another critical site for modification. This functional group can influence the compound's polarity, solubility, and ability to interact with biological targets. SAR studies in this area involve the transformation of the methyl ester into a variety of other functional groups.

Common modifications include hydrolysis to the corresponding carboxylic acid, which introduces a potential hydrogen bond donor and an ionizable group. Amidation to form primary, secondary, or tertiary amides is another widely explored route. This can be achieved by reacting the ester or the corresponding acid chloride with various amines. Introducing different alkyl or aryl groups on the amide nitrogen allows for a fine-tuning of lipophilicity and steric bulk. Furthermore, the ester can be reduced to a primary alcohol, or converted to more complex heterocyclic rings, to probe the spatial and electronic requirements of the target binding site. For instance, the conversion of the C-3 carboxylate to a carboxamide has been a common strategy in the development of other bioactive cinnoline derivatives. nih.govmdpi.com

The position and nature of the methoxy (B1213986) group on the benzene portion of the cinnoline ring are crucial for activity. The 7-methoxy substituent in the parent compound is a key feature, and its influence is investigated by repositioning it to other available positions (e.g., C-5, C-6, or C-8) or by replacing it with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to assess the impact of steric bulk.

Additionally, the methoxy group can be replaced with other electron-donating or electron-withdrawing groups to understand the electronic requirements for binding. For example, replacing the methoxy group with a hydroxyl group introduces a hydrogen bond donor, while a trifluoromethyl group would introduce a strong electron-withdrawing and lipophilic substituent. Such modifications help to map the electronic and steric landscape of the receptor's binding pocket.

Illustrative Data on Methoxy Group Modification: This table illustrates hypothetical SAR trends based on general findings for related heterocyclic compounds.

| Analogue | Modification at C-7 | Relative Potency (Hypothetical) |

|---|---|---|

| Parent | 7-methoxy | 1.0 |

| Analogue 6 | 7-ethoxy | 1.3 |

| Analogue 7 | 7-isopropoxy | 0.8 |

| Analogue 8 | 7-hydroxy | 0.5 |

| Analogue 9 | 7-chloro | 1.8 |

| Analogue 10 | 6-methoxy | 0.7 |

Comparative Biological Activity Assessment of Analogues

Following the synthesis of various analogues, a systematic assessment of their biological activity is conducted to establish clear SAR trends. This involves comparing the potency, selectivity, and efficacy of the new compounds against the parent molecule.

The synthesized analogues are typically screened in a panel of relevant biological assays to determine their potency, often expressed as an IC50 or EC50 value. By comparing these values across a series of structurally related compounds, clear trends emerge. For example, a consistent increase in potency with a particular substituent at a specific position suggests a favorable interaction with the biological target.

Selectivity is another critical parameter. An ideal drug candidate should interact strongly with its intended target while having minimal effects on other related targets to avoid off-target side effects. Therefore, analogues are often tested against a panel of related biological targets to determine their selectivity profile.

Efficacy, the maximal response a compound can produce, is also evaluated. Some modifications might lead to compounds with high potency but low efficacy (partial agonists or antagonists), which can also be therapeutically useful in certain contexts.

The culmination of SAR studies is the development of a pharmacophore model. A pharmacophore represents the three-dimensional arrangement of essential functional groups that a molecule must possess to exert a specific biological effect.

For the this compound series, the key pharmacophoric features would likely include:

Aromatic/Heterocyclic Core: The planar cinnoline ring system, which provides a rigid scaffold for the precise positioning of other functional groups and can engage in aromatic interactions with the target.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the cinnoline ring, the oxygen atoms of the methoxy and carboxylate groups, and potentially other introduced functional groups can act as hydrogen bond acceptors or donors, forming crucial interactions with the active site of the target protein.

Hydrophobic Regions: The aromatic ring and any introduced alkyl or aryl substituents can form hydrophobic interactions, which are often important for binding affinity.

Defined Steric Volumes: The SAR data reveals regions where bulky substituents are tolerated or even beneficial, and other areas where they are detrimental, thus defining the shape of the binding pocket.

By integrating the data from the systematic modification of the cinnoline core, the ester moiety, and the methoxy group, a comprehensive pharmacophore model can be constructed. This model is an invaluable tool for the future design of novel, more effective agents based on the this compound scaffold.

Computational SAR Analysis

In the absence of extensive experimental data for every synthesized analog, computational methods provide invaluable insights into the structural requirements for biological activity. These in silico techniques can predict the activity of novel compounds, guide synthetic efforts, and rationalize observed SAR trends.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For cinnoline and its isosteric relative, quinoline (B57606), pharmacophore models have been instrumental in designing potent inhibitors for various targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govresearchgate.net

A general pharmacophore model for bioactive cinnoline derivatives often includes:

Aromatic features from the bicyclic ring system.

Hydrogen bond acceptors, such as the nitrogen atoms in the cinnoline core.

Hydrogen bond donors or acceptors depending on the substituents.

Hydrophobic regions, which can be influenced by substituents like the methoxy group.

In the context of this compound, the methoxy group at the 7-position can act as a hydrogen bond acceptor and contribute to hydrophobic interactions. The methyl carboxylate at the 3-position introduces both a hydrogen bond acceptor (the carbonyl oxygen) and a potential point for steric interactions. Ligand-based drug design would involve aligning a series of active cinnoline analogs to deduce a common pharmacophore, which can then be used to screen virtual libraries for new compounds with a higher probability of being active.

3D-QSAR Studies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. nih.govfrontiersin.orgresearchgate.netjmaterenvironsci.com

Steric Fields: The size and shape of substituents at various positions on the cinnoline ring are critical. For instance, a CoMFA study on a series of inhibitors might show a region where bulky groups are favored and another where they are detrimental to activity. The methyl carboxylate at C3 of our target compound would be a key determinant in this context.

Electrostatic Fields: The distribution of electron-donating and electron-withdrawing groups significantly impacts binding affinity. The electronegative oxygen of the 7-methoxy group and the carbonyl of the 3-carboxylate group would create distinct electrostatic potentials around the molecule. CoMSIA maps often highlight regions where positive or negative potentials enhance activity.

Hydrophobic and Hydrogen Bond Fields (in CoMSIA): These fields further refine the SAR. The methoxy group can contribute to favorable hydrophobic interactions, while the ester group can participate in hydrogen bonding.

A hypothetical CoMSIA contour map for a series of related compounds might indicate that an electron-donating group, like the methoxy group at the 7-position, in a specific region enhances activity. Similarly, it could reveal whether a hydrogen bond acceptor at the 3-position is favorable.

Table 1: Hypothetical 3D-QSAR Data for Cinnoline Analogs

| Compound | Activity (IC50, nM) | Steric Contribution | Electrostatic Contribution |

|---|---|---|---|

| Analog 1 (7-H) | 150 | Favorable | Neutral |

| Analog 2 (7-OCH3) | 50 | Favorable | Favorable |

| Analog 3 (3-COOH) | 200 | Unfavorable | Favorable |

This table is illustrative and based on general principles of 3D-QSAR.

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR and computational studies are the driving force behind lead optimization, a critical process aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. patsnap.comnih.govyoutube.comnih.gov

For this compound, several optimization strategies can be envisioned:

Modification of the 7-position: The methoxy group can be replaced with other alkoxy groups of varying chain lengths to probe the size of the hydrophobic pocket. Bioisosteric replacement with groups like -NH2, -Cl, or -CF3 could explore different electronic and hydrogen-bonding interactions.

Modification of the 3-position: The methyl ester of the carboxylate group can be converted to other esters (ethyl, propyl, etc.) to assess steric tolerance. Amidation of the carboxylic acid (derived from hydrolysis of the ester) with a library of amines could introduce a diverse range of functionalities and explore new hydrogen-bonding networks. This has been a successful strategy for other cinnoline derivatives. nih.gov

Scaffold Hopping: If the cinnoline core itself presents issues (e.g., metabolic instability), scaffold hopping could be employed. This involves replacing the cinnoline ring with other bicyclic heterocycles (e.g., quinoline, quinazoline) while retaining the key pharmacophoric elements at the 3- and 7-positions. nih.govnih.gov

Structure-Based Design: If the biological target of this compound is known and its 3D structure is available, structure-based drug design becomes a powerful tool. This allows for the rational design of modifications that improve the fit and interactions of the ligand within the target's binding site.

Table 2: Potential Lead Optimization Strategies and Rationale

| Strategy | Rationale | Example Modification |

|---|---|---|

| 7-Position Modification | Explore hydrophobic pocket and electronic effects. | Replace -OCH3 with -OC2H5, -Cl, -NH2. |

| 3-Position Modification | Investigate steric and hydrogen-bonding interactions. | Convert -COOCH3 to -CONHCH3, -CON(CH3)2. |

| Scaffold Hopping | Improve core properties while retaining key features. | Replace cinnoline with a quinoline or quinazoline (B50416) core. |

By systematically applying these computational and medicinal chemistry strategies, the initial promise of a lead compound like this compound can be translated into a drug candidate with optimized properties for further development.

Mechanistic Studies of Biological Interactions

Molecular Mechanism of Action Elucidation

The precise molecular mechanism of action for Methyl 7-methoxycinnoline-3-carboxylate has not yet been elucidated. Research in this area is foundational to understanding how a compound exerts its biological effects.

Identification of Direct Binding Partners via Affinity Proteomics or Chemical Biology Tools

There are no published studies that utilize affinity proteomics, chemical biology probes, or other advanced techniques to identify the direct molecular binding partners of this compound within a biological system. Such studies would be crucial for identifying its primary cellular targets.

Kinetic and Thermodynamic Binding Studies (e.g., SPR, ITC)

No data from kinetic or thermodynamic binding studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are available for this compound. These analyses are essential for quantifying the binding affinity and kinetics between a compound and its target protein, providing insight into the stability and duration of the interaction.

Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR, ELISA)

Investigations into the downstream effects of this compound on cellular signaling pathways have not been reported. Techniques like Western Blotting, quantitative Polymerase Chain Reaction (qPCR), and Enzyme-Linked Immunosorbent Assay (ELISA) would be necessary to determine how the compound modulates specific pathways following target engagement.

Allosteric Modulation Studies

There is no information available to suggest whether this compound functions as an allosteric modulator. Studies to investigate potential allosteric binding sites and their modulation by this compound have not been documented.

Resistance Mechanism Investigations

In contexts such as antimicrobial or cancer research, understanding resistance mechanisms is vital. However, as the primary mechanism of action and target of this compound are unknown, no studies on potential resistance mechanisms have been conducted or reported.

Preclinical Pharmacokinetic and Metabolic Studies

In vivo Pharmacokinetics in Animal Models

Bioavailability and Half-Life Determination

There is no available information in the public domain detailing the bioavailability or elimination half-life of Methyl 7-methoxycinnoline-3-carboxylate in any animal models.

Tissue Distribution Studies

No studies have been published that investigate the distribution of this compound into various tissues following administration in preclinical models.

Excretion Routes and Mass Balance (in animal models)

Information regarding the routes of excretion (e.g., renal, fecal) and the results of mass balance studies for this compound in animal models are not available in published scientific literature.

Analytical Methodologies for Detection and Quantification of Methyl 7 Methoxycinnoline 3 Carboxylate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. The choice of chromatographic method depends on the physicochemical properties of Methyl 7-methoxycinnoline-3-carboxylate, such as its polarity, volatility, and solubility.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. The development of an HPLC method for this compound would involve the selection of an appropriate stationary phase and mobile phase to achieve optimal separation from impurities or other components in a mixture.

Normal-Phase HPLC (NP-HPLC) would be suitable if the compound is analyzed in a non-polar environment. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). Separation is based on the analyte's polarity, with less polar compounds eluting faster.